3,4-二氯-N-(1-羟基-3-苯基丙-2-基)苯甲酰胺

描述

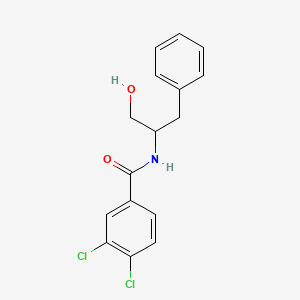

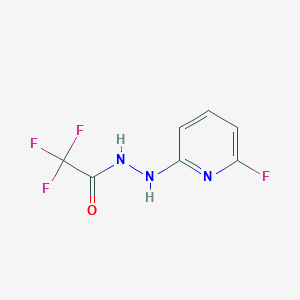

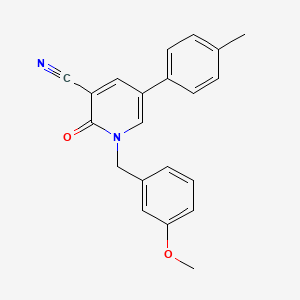

“3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide” is a chemical compound with the molecular formula C16H15Cl2NO2 . It is also known by other names such as “N-(1-benzyl-2-hydroxyethyl)-3,4-dichlorobenzenecarboxamide” and has a molecular weight of 324.2 g/mol .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI representation of the compound isInChI=1S/C16H15Cl2NO2/c17-14-7-6-12 (9-15 (14)18)16 (21)19-13 (10-20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2, (H,19,21) . The compound’s structure includes a benzamide group attached to a phenylpropan-2-yl group via an amide bond . Physical And Chemical Properties Analysis

The compound is characterized by a molecular weight of 324.2 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 5 . The compound’s exact mass and monoisotopic mass are both 323.0479841 g/mol . The compound’s topological polar surface area is 49.3 Ų .科学研究应用

合成方法和应用

用于紫杉醇侧链合成的化学和生物催化策略:Rimoldi 等人(2011 年)的一项研究探索了不对称还原技术,以获得苯基异丝氨酸的受保护版本,这是紫杉醇的手性侧链,采用过渡金属配合物和非常规酵母细胞。这种方法突出了此类化合物在合成复杂生物活性分子中的重要性 (Rimoldi 等人,2011 年)。

衍生物的动力学研究:Tenn 等人(2001 年)专注于 N-(羟甲基)苯甲酰胺衍生物的水解动力学研究,展示了吸电子基团如何影响反应速率。此类研究对于了解苯甲酰胺衍生物在各种条件下的稳定性和反应性至关重要 (Tenn 等人,2001 年)。

生物活性

抗菌和抗真菌特性:Zadrazilova 等人(2015 年)的研究评估了取代的 2-羟基-N-[1-氧代-1-(苯氨基)烷-2-基]苯甲酰胺对耐甲氧西林金黄色葡萄球菌 (MRSA) 的杀菌活性,揭示了对抗耐药菌株的巨大潜力。这表明相关的苯甲酰胺衍生物有可能作为抗生素开发中的先导化合物 (Zadrazilova 等人,2015 年)。

组蛋白脱乙酰酶抑制剂用于癌症治疗:Jiao 等人(2009 年)的一项研究设计并合成了 N-羟基-4-(3-苯基丙酰胺)苯甲酰胺 (HPPB) 衍生物,评估了它们作为组蛋白脱乙酰酶抑制剂的功效。这些化合物在抑制癌细胞增殖方面显示出希望,表明类似化合物在癌症治疗中的潜在用途 (Jiao 等人,2009 年)。

未来方向

The future directions for research on “3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide” and similar compounds could include further exploration of their synthesis methods, chemical properties, and potential applications in various industries. Given the wide use of benzamides in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents , new synthetic methods for this type of compounds can be of considerable importance.

作用机制

Target of Action

The primary targets of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide are currently unknown. This compound is a benzamide derivative , and benzamides are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific interactions of this compound would depend on its molecular structure and the nature of its target.

Biochemical Pathways

Benzamides are involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

Benzamides are generally well-absorbed and widely distributed in the body . They are metabolized primarily in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Benzamides can have a variety of effects, including enzyme inhibition, receptor modulation, and alteration of gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

3,4-dichloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-13(10-20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYURIULRKRTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198678 | |

| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338963-20-5 | |

| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338963-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-N-[1-(hydroxymethyl)-2-phenylethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenylacrylaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3128557.png)

![N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B3128572.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B3128593.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3128611.png)

![2-[(2-Methoxyphenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3128615.png)

![9-Pyrrol-1-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B3128627.png)